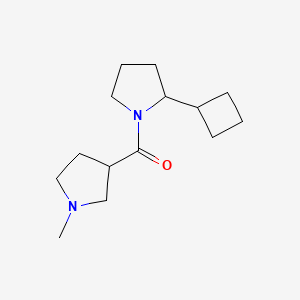![molecular formula C15H16F2N4O2 B6752027 (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6752027.png)
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide is a complex organic compound that features a benzimidazole ring substituted with a difluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. . The final step involves coupling the benzimidazole derivative with a pyrrolidine-2-carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The compound can be reduced to modify the benzimidazole ring or the pyrrolidine moiety.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield N-oxides, while reduction can lead to partially or fully reduced derivatives.
Aplicaciones Científicas De Investigación
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The benzimidazole ring can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of a difluoromethyl-substituted benzimidazole ring and a pyrrolidine-2-carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
(2R)-N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-8(18-14(23)10-6-7-12(22)19-10)13-20-9-4-2-3-5-11(9)21(13)15(16)17/h2-5,8,10,15H,6-7H2,1H3,(H,18,23)(H,19,22)/t8?,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDOJHAYKJAFJQ-LHIURRSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)[C@H]3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-cyclopropyl-1H-pyrazol-3-yl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzamide](/img/structure/B6751947.png)
![3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-N-(2-methyl-3-pyrazol-1-ylpropyl)piperidine-1-carboxamide](/img/structure/B6751951.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B6751959.png)
![3-[2-(2,5-Dimethylthiophen-3-yl)-2-oxoethyl]-8,8-dioxo-8lambda6-thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6751982.png)
![2-methyl-8-[4-(6-oxo-1H-pyridine-3-carbonyl)piperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6751989.png)
![1-[3-[2-(Morpholine-4-carbonyl)piperidine-1-carbonyl]piperidin-1-yl]butan-1-one](/img/structure/B6751993.png)
![[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]-(2,3-dihydro-1H-inden-1-yl)methanone](/img/structure/B6751997.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-[2-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6751999.png)
![1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea](/img/structure/B6752015.png)

![4-(4-methoxypyrimidin-2-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]piperazine-1-carboxamide](/img/structure/B6752022.png)
![3-[1-[2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetyl]piperidin-4-yl]oxybenzonitrile](/img/structure/B6752030.png)
![1-[(4-Methylmorpholin-2-yl)methyl]-3-[2-(5-methyl-1,2,4-oxadiazol-3-yl)propan-2-yl]urea](/img/structure/B6752033.png)
![N-cyclopropyl-N-methyl-3-[(2R)-5-oxopyrrolidine-2-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B6752038.png)
